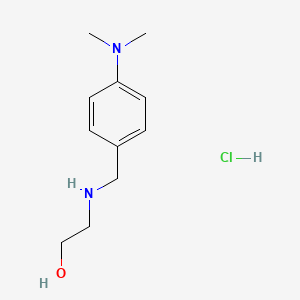

2-(4-Dimethylamino-benzylamino)-ethanol hydrochloride

Übersicht

Beschreibung

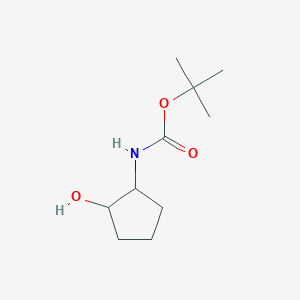

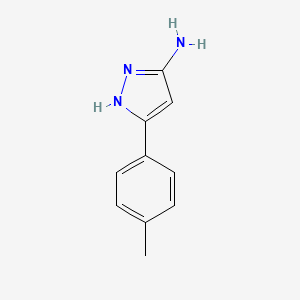

The compound “2-(4-Dimethylamino-benzylamino)-ethanol hydrochloride” is a derivative of benzylamine, which is an organic compound with the formula C6H5CH2NH2 . The presence of the dimethylamino group suggests that it might have properties similar to other tertiary amines .

Molecular Structure Analysis

The molecular structure of this compound would likely feature a benzene ring (from the benzyl group), attached to an ethanol group via an amine linkage. The presence of the dimethylamino group would add additional complexity to the structure .Chemical Reactions Analysis

As a tertiary amine, this compound might be expected to undergo reactions typical of amines, such as acid-base reactions. The presence of the benzyl group could also enable reactions typical of aromatic compounds .Physical And Chemical Properties Analysis

Based on its structure, we might expect this compound to be a solid at room temperature, with a melting point in the range of 220-224 °C . It is likely soluble in water .Wissenschaftliche Forschungsanwendungen

Lignin Acidolysis and Compound Mechanisms

A study by Yokoyama (2015) delves into the acidolysis of lignin model compounds, revealing the intricate mechanisms behind the C6-C2 and C6-C3 type model compounds' reactions. This research could provide a foundation for understanding how similar compounds, potentially including 2-(4-Dimethylamino-benzylamino)-ethanol hydrochloride, might behave under similar conditions, offering insights into lignin degradation and biofuel production processes (Yokoyama, 2015).

Solvent Effects in Aquatic Toxicology

Hutchinson et al. (2006) review the impacts of carrier solvents, including ethanol, on aquatic organisms. This study underscores the importance of understanding solvent interactions with the environment and potential biological effects, which could be relevant for research involving 2-(4-Dimethylamino-benzylamino)-ethanol hydrochloride in aquatic systems (Hutchinson et al., 2006).

Amyloid Imaging in Alzheimer's Disease

Nordberg's research (2007) on amyloid imaging in Alzheimer's disease with radioligands highlights the potential of chemical compounds in diagnostic applications. Although not directly related, the study's focus on chemical interactions within biological systems might offer parallels to the ways 2-(4-Dimethylamino-benzylamino)-ethanol hydrochloride could be used in biochemical or medical research (Nordberg, 2007).

Bio-Ethanol Reforming for Hydrogen Production

A study by Ni, Leung, and Leung (2007) explores the reforming of bio-ethanol for hydrogen production, emphasizing the role of catalysts and operating conditions. This research area could provide insights into how related compounds, such as 2-(4-Dimethylamino-benzylamino)-ethanol hydrochloride, might be applied in renewable energy technologies or catalysis (Ni, Leung, & Leung, 2007).

Ethanol's Role in Surface Disinfection

Kampf et al. (2020) discuss the efficacy of ethanol and other biocidal agents in inactivating coronaviruses on surfaces, highlighting ethanol's role in healthcare and sanitation. This context illustrates the broader applications of ethanol-based compounds in public health and safety measures, potentially extending to related compounds like 2-(4-Dimethylamino-benzylamino)-ethanol hydrochloride (Kampf et al., 2020).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[[4-(dimethylamino)phenyl]methylamino]ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O.ClH/c1-13(2)11-5-3-10(4-6-11)9-12-7-8-14;/h3-6,12,14H,7-9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGSBQJKWMNAGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CNCCO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Dimethylamino-benzylamino)-ethanol hydrochloride | |

CAS RN |

6323-84-8 | |

| Record name | NSC34271 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34271 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

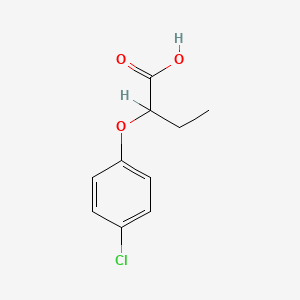

![Ethyl 2-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate](/img/structure/B3021856.png)